5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide
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Description
5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-J4 and is a potent inhibitor of the histone demethylase JMJD3. The purpose of
Scientific Research Applications
Chemical Synthesis and Reactivity
- Research has explored the synthesis and reactivity of related compounds such as 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole, focusing on electrophilic substitution reactions like bromination, nitration, and acylation. These processes highlight the chemical flexibility and reactivity of furan-2-carboxamide derivatives in various conditions (Aleksandrov et al., 2021).
Biological Activity
- Several studies have synthesized and evaluated similar compounds for their biological activities. For instance, the synthesis of 3-(furan-2-yl)- [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives and their antimicrobial activities against various bacteria and fungi. This suggests potential applications in antimicrobial therapies (Patel et al., 2015).
- Furthermore, compounds like 5-aryl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-1-phenyl-1H-pyrazole-3-carboxamides, which have structural similarities, have been tested for analgesic, anti-inflammatory, and antimicrobial activities, indicating the potential of these compounds in pharmacological research (Gein et al., 2019).
Antitumor Properties
- Compounds with structures analogous to 5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide have been investigated for antitumor properties. For example, derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde have shown promising results in antitumor screening, suggesting potential applications in cancer research and therapy (Matiichuk et al., 2020).
Potential as EGFR Inhibitors
- Some benzo[d]thiazole-2-carboxamide derivatives have been studied for their cytotoxic effects against cancer cell lines, indicating their potential as epidermal growth factor receptor inhibitors. This highlights the potential for targeted cancer therapies using similar compounds (Zhang et al., 2017).
properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylsulfamoyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O6S2/c19-14(17-15-16-5-6-25-15)11-3-4-13(24-11)26(20,21)18-9-1-2-10-12(7-9)23-8-22-10/h1-7,18H,8H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXAHZSMGXZNFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=C(O3)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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